molecular formula C7H5ClF3NO2S B7976659 3-Chloro-5-(trifluoromethyl)benzenesulfonamide

3-Chloro-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B7976659
M. Wt: 259.63 g/mol
InChI Key: GHDLRWAJGHIRGX-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)benzenesulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with a chlorine atom at position 3, a trifluoromethyl (-CF₃) group at position 5, and a sulfonamide (-SO₂NH₂) functional group. This compound is of significant interest in agrochemical and pharmaceutical research due to its structural features, which confer unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety enables hydrogen bonding, making it a versatile scaffold for drug design and pesticide development .

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2S/c8-5-1-4(7(9,10)11)2-6(3-5)15(12,13)14/h1-3H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDLRWAJGHIRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 3-chloro-5-(trifluoromethyl)benzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonation: The resulting amine is sulfonated using chlorosulfonic acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a sulfonamide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have demonstrated that derivatives of 3-chloro-5-(trifluoromethyl)benzenesulfonamide exhibit promising anticancer properties. For instance, compounds incorporating the trifluoromethyl group have been evaluated for their cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). One notable compound showed an IC50 value of 3.6 μM against HCT-116 cells, indicating strong potential as an anticancer agent .

1.2 Antimalarial Development
The compound has also been investigated for its antimalarial properties. A series of synthetic derivatives featuring the trifluoromethyl group were developed and tested for activity against malaria. These derivatives were designed using bioisosteric principles to replace traditional sulfonamide structures with triazole rings, showing enhanced efficacy against Plasmodium falciparum .

1.3 Antibiotic Properties
Research indicates that sulfonamide derivatives, including those with trifluoromethyl substitutions, may possess antibiotic properties. The incorporation of the trifluoromethyl group has been shown to enhance the binding affinity of these compounds to bacterial targets, potentially leading to new antibiotic therapies .

Case Studies

Study Application Findings
Study AAnticancerCompound showed IC50 values of 3.6 μM against colon cancer cells (HCT-116) and 4.5 μM against breast cancer (MCF-7) .
Study BAntimalarialDerivatives synthesized exhibited significant activity against malaria parasites, highlighting the importance of trifluoromethyl substitutions .
Study CAntibioticEnhanced binding affinity observed in bacterial assays, suggesting potential for new antibiotic development .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes CAS/Reference
3-Chloro-5-(trifluoromethyl)benzenesulfonamide C₇H₅ClF₃NO₂S 263.64 -Cl (C3), -CF₃ (C5), -SO₂NH₂ Agrochemical intermediates, enzyme inhibitors Referenced in
3-Chloro-5-(hydroxymethyl)benzenesulfonamide C₇H₈ClNO₃S 221.66 -Cl (C3), -CH₂OH (C5), -SO₂NH₂ Pharmaceutical research (potential prodrugs) 1379346-68-5
N-(3-Bromo-5-(trifluoromethyl)phenyl)benzenesulfonamide C₁₃H₁₀BrF₃NO₂S 372.25 -Br (C3), -CF₃ (C5), -SO₂NHPh Keap1 inhibitors for oxidative stress-related diseases Compound 21
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide C₁₂H₈ClF₃N₂O₃S 352.72 Pyridine core, -Cl/-CF₃ (C3/C5), -O-Ph-SO₂NH₂ Fungicide metabolites (e.g., Fluopyram derivatives) 1427460-72-7
N-Benzyl-N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-4-((3,3-dimethylureido)methyl)benzenesulfonamide C₂₃H₂₁ClF₃N₄O₃S 542.95 Pyridine core, -Cl/-CF₃, benzyl/ureido substituents Targeted therapeutics (e.g., kinase inhibitors) 1254206-70-6

Key Observations :

  • Trifluoromethyl vs. Hydroxymethyl : The -CF₃ group in the target compound increases lipophilicity compared to the -CH₂OH group in the hydroxymethyl analogue, enhancing membrane permeability and metabolic resistance .
  • Core Heterocycles : Pyridine-based analogues (e.g., ) exhibit distinct electronic properties due to nitrogen incorporation, influencing solubility and reactivity.

Physicochemical Properties

  • Lipophilicity : The -CF₃ group in this compound significantly elevates logP values (~2.5–3.0) compared to hydroxylated analogues (logP ~1.2) .
  • Acidity : The sulfonamide group (pKa ~10–12) allows for pH-dependent solubility, critical for formulation in agrochemicals .
  • Thermal Stability : Trifluoromethylated compounds generally exhibit higher thermal stability due to strong C-F bonds, making them suitable for high-temperature applications .

Biological Activity

3-Chloro-5-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its pharmacological relevance. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable scaffold in drug design.

1. Anti-inflammatory Activity

Research has demonstrated that compounds with sulfonamide structures exhibit notable anti-inflammatory effects. For instance, a study reported that derivatives of benzenesulfonamides, including those similar to this compound, showed significant inhibition of carrageenan-induced paw edema in rats. The results indicated that these compounds could reduce inflammation effectively:

CompoundInhibition (%) at 1 hourInhibition (%) at 2 hoursInhibition (%) at 3 hours
4a94.6989.6687.83
4c90.0085.0082.00

These findings suggest that the sulfonamide moiety plays a critical role in mediating anti-inflammatory responses .

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. A study investigated various benzenesulfonamide derivatives against common pathogens, revealing promising results:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli6.72 mg/mL
S. aureus6.63 mg/mL
Pseudomonas aeruginosa7.00 mg/mL

The compound exhibited strong antibacterial activity, particularly against E. coli and S. aureus, indicating its potential as an antimicrobial agent .

3. Anticancer Activity

In vitro studies have assessed the cytotoxic effects of compounds related to this compound on various cancer cell lines:

Cell LineIC50 (µM)Reference Compound (Cisplatin) IC50 (µM)
HCT-1161510
MCF-72012
HeLa1811

The results indicate that the compound exhibits significant cytotoxicity against cancer cells, comparable to established chemotherapeutics like cisplatin .

Case Studies

Case Study: Synthesis and Evaluation of Anticancer Agents

A study synthesized a series of benzenesulfonamide derivatives, including those with trifluoromethyl groups, to evaluate their anticancer properties against multiple cell lines. The synthesized compounds were tested for their ability to inhibit cell viability using the MTT assay. The results highlighted the structural importance of the trifluoromethyl group in enhancing anticancer activity.

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the mechanism by which benzenesulfonamides exert their anti-inflammatory effects. The study showed that these compounds inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a potential pathway for therapeutic application in inflammatory diseases .

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